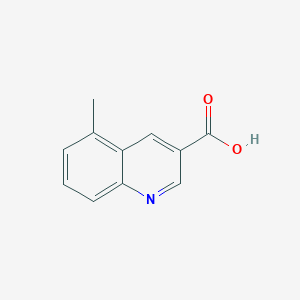

5-Methylquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methylquinoline-3-carboxylic acid is a quinoline derivative characterized by a methyl substituent at the 5-position and a carboxylic acid group at the 3-position of the quinoline ring. Quinoline carboxylic acids are widely used in pharmaceuticals and agrochemicals due to their bioactivity, particularly as intermediates in synthesizing antibiotics, herbicides, and kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions. Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene or arsenic acid.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and ultrasound-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption. Green chemistry approaches, such as the use of ionic liquids and environmentally benign solvents, are increasingly being adopted to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at position 5 undergoes oxidation under controlled conditions. For example:

-

Oxidation to Carboxylic Acid : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media converts the methyl group to a carboxylic acid, yielding quinoline-3,5-dicarboxylic acid.

Reaction Conditions :

| Reagent | Temperature | Solvent | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80–100°C | Water | 72% |

| CrO₃/Acetic Acid | 60°C | Acetic Acid | 65% |

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution:

-

Esterification : Reacting with methanol in the presence of H₂SO₄ forms methyl 5-methylquinoline-3-carboxylate .

-

Amidation : Coupling with amines using EDCI/HOBt produces corresponding amides .

Key Data :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄ | Methyl 5-methylquinoline-3-carboxylate | 85% |

| Amidation | EDCI, HOBt, R-NH₂ | 5-Methylquinoline-3-carboxamide | 78% |

Electrophilic Substitution

The quinoline ring undergoes electrophilic substitution, with regioselectivity dictated by substituents:

-

Nitration : Nitration (HNO₃/H₂SO₄) occurs predominantly at position 8 due to the electron-withdrawing effect of the carboxylic acid group .

Regioselectivity Trends :

| Position | Reactivity (Relative) | Directing Groups |

|---|---|---|

| 6 | High | Methyl (activating) |

| 8 | Moderate | Carboxylic acid (deactivating) |

Decarboxylation

Thermal decarboxylation eliminates CO₂ under acidic or basic conditions:

Decarboxylation Efficiency :

| Conditions | Temperature | Conversion Rate |

|---|---|---|

| H₂SO₄ (conc.) | 150°C | 92% |

| NaOH/CuO | 200°C | 88% |

Coordination Chemistry

The carboxylic acid group facilitates metal complexation:

-

Cu(II) Complexes : Forms stable complexes with Cu²⁺ in aqueous ethanol, characterized by IR shifts (COO⁻ stretch at 1580 cm⁻¹) .

-

Antimicrobial Activity : Cu complexes exhibit enhanced activity against Staphylococcus aureus (MIC = 1 × 10⁻⁵ mg/mL).

Comparison with Analogues

Reactivity differs from structurally similar compounds:

| Compound | Key Reaction Differences |

|---|---|

| 5-Chloro-8-methylquinoline-3-carboxylic acid | Higher electrophilic substitution at position 6 due to Cl |

| Quinoline-4-carboxylic acid | Reduced methyl-directed regioselectivity |

Mechanistic Insights

Scientific Research Applications

The search results provide information on compounds related to "5-Methylquinoline-3-carboxylic acid" and their applications. While a direct match for the specific applications of "this compound" is not available, the results suggest its derivatives and related compounds have uses in antimicrobial, antitumor, and anti-AIDS agents , as inhibitors of Mycobacterium tuberculosis , and in dye preparation .

Antimicrobial, Antitumor, and Anti-AIDS Agents

8-methoxy-5-methylquinoline-3-carboxylic acid derivatives exhibit antibacterial, antitumor, and anti-AIDS virus activity, suggesting their potential as therapeutic agents . Specific examples include 7-(3-amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-5-methyl-4-oxoquinoline-3-carboxylic acid and related compounds .

Mycobacterium tuberculosis Inhibitors

Arylated quinoline carboxylic acids (QCAs) have activity against replicating and non-replicating Mycobacterium tuberculosis (Mtb) . Two QCA derivatives, 7i and 7m , have been identified as Mtb inhibitors, with QCA 7m showing better activity in DNA gyrase inhibition . Compound 7a , a 2-([1,1’-biphenyl]-4-yl) QCA with a methyl group at C-6, also demonstrates promising Mtb activity .

Dye Preparation

Derivatives of 3'-hydroxyquinophthalone-5-carboxylic acids are useful as dyes in various applications . These compounds can be prepared by condensing a trimellitic anhydride with a 3-hydroxy-2-methylquinoline-4-carboxylic acid .

Other potential applications

4-hydroxyquinoline-3-carboxylic acid derivatives can be potent inhibitors of Hepatitis B Virus replication . Experimental in vitro biological studies have confirmed that these compounds demonstrate high inhibition of HBV replication in 10 µM concentration .

Mechanism of Action

The mechanism of action of 5-Methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 5-position substituent significantly influences the electronic, steric, and solubility properties of quinoline-3-carboxylic acids. Key analogs include:

Key Observations :

- Lipophilicity: The methyl group in 5-methylquinoline-3-carboxylic acid likely increases lipophilicity compared to polar groups like hydroxyl (-OH) or methoxy (-OCH₃), enhancing membrane permeability in drug design .

- Reactivity: Electron-withdrawing groups (e.g., acetyl, chloro) reduce nucleophilicity at the quinoline ring, affecting coupling reactions.

- Synthetic Routes: Methoxy and acetyl derivatives are synthesized via Vilsmeier-Haack reactions and selective functionalization (e.g., ozonolysis, hydrodehalogenation), as seen in 3-methoxymethylquinoline synthesis . Methyl-substituted analogs may require alternative alkylation strategies.

Biological Activity

5-Methylquinoline-3-carboxylic acid (MQCA) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline ring with a carboxylic acid group at the 3-position and a methyl group at the 5-position. This unique structure influences its reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry.

Biological Activity

Antimicrobial Properties

Research indicates that MQCA exhibits notable antimicrobial activity. A study comparing various quinoline derivatives found that compounds with a methyl group at the 5-position generally showed enhanced potency against both gram-positive and gram-negative bacteria compared to their analogs without this modification .

Anticancer Activity

MQCA has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cells, particularly in breast (MCF-7) and leukemia (K562) cell lines. The mechanism is believed to involve the induction of apoptosis and interference with cell cycle progression .

Toxicology and Safety

While exploring the biological activities, it is crucial to consider the safety profile of MQCA. Toxicological studies have reported varying levels of mutagenicity across different strains of bacteria, with some results indicating potential genotoxic effects at higher concentrations . The compound's LD50 values suggest moderate toxicity, which necessitates careful evaluation in therapeutic contexts.

The biological effects of MQCA are attributed to its interaction with specific molecular targets. For instance:

- Antimicrobial Mechanism : MQCA may inhibit nucleic acid synthesis in microorganisms, disrupting their replication processes.

- Anticancer Mechanism : It potentially affects pathways involved in cell division and apoptosis, leading to reduced viability in cancer cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of MQCA, it is helpful to compare it with similar compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Methyl group at 5-position | Enhanced antimicrobial and anticancer activity |

| Quinoline-3-carboxylic acid | No methyl group | Lower biological activity |

| 2-Methylquinoline-3-carboxylic acid | Methyl group at 2-position | Varies; generally less active than MQCA |

| 4-Methylquinoline-3-carboxylic acid | Methyl group at 4-position | Similar activity but less potent than MQCA |

Case Studies

-

Case Study on Antimicrobial Efficacy

A series of derivatives including MQCA were synthesized and tested against various bacterial strains. Results indicated that MQCA derivatives demonstrated superior efficacy compared to non-methylated analogs, highlighting the importance of the methyl substitution for enhanced activity . -

Case Study on Anticancer Potential

In a study examining the effects of MQCA on cancer cell lines, significant inhibition of cell proliferation was observed. The study emphasized the role of structural modifications in enhancing selectivity towards cancerous cells while minimizing effects on non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methylquinoline-3-carboxylic acid, and what experimental conditions are critical for success?

- Methodological Answer : The Friedländer condensation is a common method for synthesizing quinoline-3-carboxylic acid derivatives. For 5-methyl substitution, a salicylaldehyde precursor with a methyl group at the 5-position can be condensed with a β-keto ester under acidic or basic catalysis. Key steps include:

- Reagent Selection : Use ammonium acetate or ionic liquids as catalysts to enhance cyclization efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

- Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via melting point analysis.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- Spectroscopic Analysis :

- 1H NMR : Expect aromatic proton signals between δ 7.5–8.5 ppm and a singlet for the methyl group at δ 2.6–2.8 ppm (DMSO-d6) .

- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and O-H stretch at 2500–3000 cm⁻¹.

- Chromatography : HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95%).

Q. What are the recommended safety protocols for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Storage : Keep in airtight containers under dry, cool conditions (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized in Friedländer condensations?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or microwave-assisted synthesis to reduce reaction time .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Kinetic Studies : Use in-situ FTIR or HPLC to identify rate-limiting steps and adjust temperature (80–120°C) .

Q. What strategies address contradictions in reported physicochemical data (e.g., solubility, stability) for quinoline-3-carboxylic acid derivatives?

- Methodological Answer :

- Data Validation : Cross-reference multiple sources (e.g., PubChem, Reaxys) and replicate experiments under controlled conditions (pH, temperature) .

- Computational Modeling : Use COSMO-RS to predict solubility or DFT calculations to assess stability of tautomeric forms .

Q. How does the 5-methyl substituent influence the biological activity of quinoline-3-carboxylic acid derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- In Vitro Assays : Compare antimicrobial or enzyme inhibition (e.g., HIV-1 integrase) of 5-methyl vs. unsubstituted analogues .

- Lipophilicity Measurement : Determine logP values (shake-flask method) to correlate methylation with membrane permeability.

Q. What advanced techniques resolve analytical challenges in quantifying trace impurities in this compound?

- Methodological Answer :

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

5-methylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H9NO2/c1-7-3-2-4-10-9(7)5-8(6-12-10)11(13)14/h2-6H,1H3,(H,13,14) |

InChI Key |

GZWILZHJJPXANM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=NC2=CC=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.